molecular formula C20H18BrPS2 B12622211 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 919992-20-4

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B12622211
CAS No.: 919992-20-4
M. Wt: 433.4 g/mol
InChI Key: PRIDANNPRRXZGV-UHFFFAOYSA-N
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Description

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound that features a unique combination of bromophenyl and diphenyl groups attached to a phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of 4-bromothiophenol with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, to deprotonate the thiol group and facilitate the formation of the phosphane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine oxide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Bromophenyl)sulfonyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
  • {2-[(4-Bromophenyl)thio]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

Uniqueness

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Properties

CAS No.

919992-20-4

Molecular Formula

C20H18BrPS2

Molecular Weight

433.4 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H18BrPS2/c21-17-11-13-20(14-12-17)24-16-15-22(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2

InChI Key

PRIDANNPRRXZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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